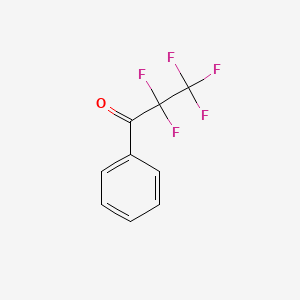

Pentafluoroethyl phenyl ketone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUXALTYMBEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285772 | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-52-5 | |

| Record name | 394-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Pentafluoroethyl Phenyl Ketone: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Significance of the Pentafluoroethyl Moiety in Medicinal Chemistry

The introduction of fluorinated functional groups into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the therapeutic profile of a drug candidate. Among the various fluorinated motifs, the pentafluoroethyl (CF₃CF₂-) group offers a distinct combination of steric and electronic properties, making it a valuable tool for medicinal chemists. This guide provides an in-depth technical overview of the primary synthetic routes to a key building block bearing this moiety: pentafluoroethyl phenyl ketone.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methods are not just recipes but self-validating systems.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through three primary methodologies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the available starting materials, scale of the reaction, and the desired purity of the final product.

| Synthetic Method | Key Reagents | General Yield Range | Key Advantages | Primary Challenges |

| Method 1: Friedel-Crafts Acylation | Benzene, Pentafluoropropionyl Chloride, AlCl₃ | Moderate to High | Direct, one-step synthesis. | Harsh reaction conditions, potential for side reactions, handling of corrosive and water-sensitive reagents. |

| Method 2: Organometallic Addition (Grignard) | Phenylmagnesium Bromide, Pentafluoropropionic Anhydride | Moderate | Milder reaction conditions compared to Friedel-Crafts. | Requires anhydrous conditions, potential for over-addition to form tertiary alcohols. |

| Method 3: Organometallic Addition (Organolithium) | Phenyllithium, Pentafluoropropionic Anhydride/Weinreb Amide | High | High yields and good functional group tolerance with specific substrates. | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions. |

Method 1: Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In the context of synthesizing this compound, this involves the electrophilic substitution of a proton on the benzene ring with a pentafluoropropionyl group.

Mechanistic Rationale

The reaction is initiated by the activation of pentafluoropropionyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich π-system of the benzene ring then attacks this acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the desired this compound. The ketone product forms a complex with the Lewis acid, which is then hydrolyzed during the workup to release the final product.[1][2]

Caption: Friedel-Crafts acylation of benzene.

Detailed Experimental Protocol

Materials:

-

Anhydrous benzene (solvent and reactant)

-

Pentafluoropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Addition of Acyl Chloride: Slowly add pentafluoropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Benzene: To this mixture, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45°C) for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Organometallic Addition using a Grignard Reagent

An alternative to the harsh conditions of the Friedel-Crafts acylation is the use of organometallic reagents. The reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a suitable pentafluoroethyl electrophile provides a milder route to the target ketone.

Mechanistic Rationale

Phenylmagnesium bromide is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. This Grignard reagent acts as a potent nucleophile. When reacted with a pentafluoroacylated electrophile, such as pentafluoropropionic anhydride, the nucleophilic phenyl group attacks one of the carbonyl carbons. The resulting tetrahedral intermediate then collapses, expelling a pentafluoropropionate leaving group to yield this compound. It is crucial to control the stoichiometry and reaction temperature to minimize the over-addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol.[3][4]

Caption: Grignard-based synthesis pathway.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Pentafluoropropionic anhydride

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous ether to cover the magnesium. Add a few drops of bromobenzene to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromobenzene (1.0 equivalent) dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has reacted.

-

Acylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath). To this, add a solution of pentafluoropropionic anhydride (1.0 equivalent) in anhydrous ether dropwise, maintaining the temperature below -70°C.

-

Reaction: Stir the reaction mixture at -78°C for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature, and then extract with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation.

Method 3: Organometallic Addition using an Organolithium Reagent

For higher yields and potentially greater functional group tolerance, organolithium reagents offer a powerful alternative. The synthesis of polyfluoro ketones via the addition of perfluoroalkyl lithium reagents to various acyl derivatives has been shown to be highly effective.[5]

Mechanistic Rationale

Phenyllithium, a more reactive organometallic reagent than its Grignard counterpart, can be generated from bromobenzene and n-butyllithium via lithium-halogen exchange or directly from lithium metal.[6] The reaction of phenyllithium with an appropriate electrophile, such as a Weinreb amide of pentafluoropropionic acid (N-methoxy-N-methylpentafluoropropionamide), is particularly advantageous. The phenyllithium adds to the amide carbonyl to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, thus preventing the common problem of over-addition and leading to a cleaner reaction with higher yields of the desired ketone.[5]

Caption: Organolithium-based synthesis pathway.

Detailed Experimental Protocol

Materials:

-

N-methoxy-N-methylamine hydrochloride

-

Pentafluoropropionyl chloride

-

Triethylamine

-

Anhydrous dichloromethane

-

Phenyllithium solution (commercially available or freshly prepared)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

Procedure:

-

Preparation of the Weinreb Amide: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) at 0°C. To this mixture, add pentafluoropropionyl chloride (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Work up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating to yield the Weinreb amide, which can be purified by chromatography if necessary.

-

Acylation: Dissolve the pentafluoropropionyl Weinreb amide (1.0 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere. To this solution, add phenyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

-

Reaction: Stir the reaction mixture at -78°C for 1 hour.

-

Workup: Quench the reaction by the addition of 1 M hydrochloric acid.

-

Extraction and Purification: Follow the extraction, washing, drying, and purification steps as described in the Grignard protocol.

Product Characterization

Accurate characterization of the final product is essential for ensuring its purity and confirming its identity. The following are the expected spectroscopic data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.4-8.0 ppm) corresponding to the protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 180-190 ppm), the carbons of the phenyl ring, and the carbons of the pentafluoroethyl group, which will exhibit coupling with the fluorine atoms.[7]

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show two distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the pentafluoroethyl group and other fragments.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.

-

Pentafluoropropionyl Chloride and Anhydride: These reagents are corrosive and react with moisture. They should be handled under anhydrous conditions.

-

Aluminum Chloride: A highly corrosive and water-sensitive solid that can cause severe burns.

-

Organometallic Reagents (Grignard and Organolithium): These are pyrophoric and react violently with water and protic solvents. Strict anhydrous and inert atmosphere techniques are mandatory.

-

Solvents: Anhydrous ethers (diethyl ether, THF) are highly flammable. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic method for this compound depends on a careful consideration of the specific needs of the research or development program.

-

For large-scale, cost-effective synthesis where harsh conditions are manageable, Friedel-Crafts acylation offers a direct route.

-

When milder conditions are preferred and the potential for over-addition can be controlled, the Grignard reagent-based approach is a viable option.

-

For high-yield, clean reactions, particularly on a smaller scale or when sensitive functional groups are present elsewhere in the molecule, the organolithium reaction with a Weinreb amide is often the superior choice.

By understanding the mechanistic underpinnings and practical considerations of each of these methods, researchers and drug development professionals can confidently select and execute the optimal synthesis of this valuable fluorinated building block, paving the way for the discovery of next-generation therapeutics.

References

- Kokotos, C. G., Baskakis, C., & Kokotos, G. (2008). Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. The Journal of Organic Chemistry, 73(21), 8623–8626.

-

This compound. (n.d.). In PubChem. Retrieved from [Link]

-

Pentafluoropropionyl chloride. (n.d.). In PubChem. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Grignard Reagents. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Organolithium Reagents. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved from [Link]

-

Reactions of Grignard Reagents with Carbonyl Compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Safety Data Sheet for Pentafluoropropionic acid. (n.d.). Fisher Scientific.

- Safety Data Sheet for Propionyl chloride. (n.d.). Fisher Scientific.

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. (2012). Journal of Medicinal Chemistry, 55(17), 7688–7703. Retrieved from [Link]

-

This compound. (n.d.). Alfa Aesar. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). LibreTexts Chemistry. Retrieved from [Link]

-

Phenylmagnesium bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Phenyllithium. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-methylisoquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). LibreTexts Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

- 6. Phenyllithium - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropiophenone

[CAS Number: 394-52-5]

Introduction

2,2,3,3,3-Pentafluoropropiophenone, also known as Pentafluoroethyl phenyl ketone, is a fluorinated aromatic ketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a pentafluoroethyl group onto a phenyl ketone scaffold imparts unique physicochemical properties, including high thermal stability, distinct electronic characteristics, and altered metabolic pathways compared to its non-fluorinated analogs. These attributes make it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and development professionals.

Section 1: Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its application in research and development. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the adjacent carbonyl group and the overall characteristics of the molecule.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values, compiled from various chemical suppliers and databases, provide essential information for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 394-52-5 | [3][4][5] |

| Molecular Formula | C₉H₅F₅O | [3][4][6] |

| Molecular Weight | 224.13 g/mol | [3][4][6] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | 160-161 °C; 173.3 °C at 760 mmHg | [3][4][7][8] |

| Density | 1.372 g/cm³ at 25 °C; 1.359 g/cm³ | [3][4] |

| Flash Point | 62.7 °C | [4] |

| Solubility | Insoluble in water, soluble in common organic solvents | Inferred |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,2,3,3,3-Pentafluoropropiophenone. The expected spectral features are detailed below.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the phenyl group. These protons would appear as multiplets in the typical aromatic region (~7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the carbons of the pentafluoroethyl group (with characteristic C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds.[2][9] The spectrum for this molecule is expected to show two distinct resonances for the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety. These signals will exhibit coupling to each other. Typical chemical shift ranges for these groups are approximately -80 to -85 ppm for the CF₃ group and -120 to -125 ppm for the CF₂ group, relative to CFCl₃.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other bands will correspond to C-F stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the loss of the pentafluoroethyl radical (•C₂F₅) or the phenyl radical (•C₆H₅), leading to characteristic fragment ions.

Section 2: Synthesis and Mechanistic Considerations

The most common and industrially scalable method for synthesizing this compound is through the Friedel-Crafts acylation of benzene.[10][11] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[12][13][14]

Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of benzene with a pentafluoropropionyl halide (e.g., pentafluoropropionyl chloride) or pentafluoropropionic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[10]

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

Causality: This protocol is designed to ensure the formation of the reactive electrophile while minimizing side reactions. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts vigorously with water. The reaction is initiated at a low temperature to control the initial exothermic reaction before being warmed to drive it to completion.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent like dichloromethane (DCM).

-

Reagent Addition: Benzene (1.0 equivalent) is added to the stirred suspension. The mixture is cooled to 0 °C in an ice bath.

-

Acylation: Pentafluoropropionyl chloride (1.05 equivalents) is dissolved in dry DCM and added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Workup (Quenching): The reaction flask is cooled again to 0 °C, and the reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and deactivates the catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

Section 3: Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electrophilic carbonyl carbon and the highly stable pentafluoroethyl group.

Reactivity of the Carbonyl Group

The electron-withdrawing effect of the C₂F₅ group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of fluorinated ketones.[15][16] However, this same electronic effect also stabilizes the hydrate form (gem-diol) in the presence of water, an equilibrium that can be significant for highly fluorinated ketones.[1][16][17]

Key Transformations and Applications

This ketone is a versatile intermediate for introducing the pentafluoroethylphenyl moiety into larger molecules.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in further synthetic transformations.

-

Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

-

Inhibitor Synthesis: The electrophilic nature of the carbonyl is exploited in the design of enzyme inhibitors.[18][19] For example, molecules containing this ketone functionality have been investigated as inhibitors for enzymes like phospholipase A2, where the ketone acts as a transition-state analog for the ester hydrolysis reaction.[18][19]

Sources

- 1. scispace.com [scispace.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 394-52-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 394-52-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. indofinechemical.com [indofinechemical.com]

- 7. 394-52-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. PENTAFLUOROETIL FENIL KETON CAS#: 394-52-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 16. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

An In-depth Technical Guide to Pentafluoroethyl Phenyl Ketone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of pentafluoroethyl phenyl ketone, a fluorinated ketone of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and notable applications, with a particular focus on its role as a building block for enzyme inhibitors.

Core Molecular Attributes

This compound, systematically named 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, is a halogenated aromatic ketone. The incorporation of a pentafluoroethyl group adjacent to the carbonyl moiety significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable synthon in modern medicinal chemistry.[1]

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₅O | [2] |

| Molecular Weight | 224.13 g/mol | |

| CAS Number | 394-52-5 | |

| IUPAC Name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Synonyms | Pentafluoropropionylbenzene, 2,2,3,3,3-Pentafluoropropiophenone | |

| Boiling Point | 160-161 °C | |

| Density | ~1.372 g/cm³ |

Synthesis of this compound and Derivatives

The synthesis of pentafluoroethyl ketones often involves the reaction of an organometallic reagent with a pentafluoropropionyl electrophile or the acylation of an aromatic ring. A general and effective method involves the use of perfluoroalkyl lithium reagents.

A common synthetic pathway is the nucleophilic addition of a pentafluoroethyl lithium reagent to an appropriate acyl derivative, such as a Weinreb amide or a morpholine amide of benzoic acid. This approach offers high to quantitative yields and relatively short reaction times.

An alternative strategy involves a Friedel-Crafts acylation of benzene using pentafluoropropionyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: General Synthesis of Pentafluoroethyl Ketones

The following protocol is a generalized procedure for the synthesis of pentafluoroethyl ketones from carboxylic acids, which can be adapted for the synthesis of this compound by using benzoic acid as the starting material.

-

Step 1: Acid Chloride Formation: To a solution of the carboxylic acid (1 mmol) in dry dichloromethane (40 mL), add oxalyl chloride (3 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (40 µL).

-

Step 2: Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Step 3: Work-up: Evaporate the solvent and excess reagent under reduced pressure. Dissolve the resulting acid chloride in dry dichloromethane (10 mL).

-

Step 4: Acylation: Cool the solution to 0 °C and add pyridine (8 mmol) and pentafluoropropionic anhydride (6 mmol) dropwise.

-

Step 5: Final Product Isolation: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is typically washed with a dilute acid solution, followed by a brine solution, and then dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Applications in Drug Development: A Focus on Phospholipase A₂ Inhibition

The pentafluoroethyl ketone moiety is a key pharmacophore in the design of potent and selective enzyme inhibitors. A notable application is in the development of inhibitors for phospholipase A₂ (PLA₂) enzymes. PLA₂ enzymes are involved in the hydrolysis of phospholipids, leading to the production of signaling molecules like arachidonic acid, a precursor to prostaglandins and leukotrienes. Dysregulation of PLA₂ activity is implicated in various inflammatory diseases and neurological disorders.

The strong electron-withdrawing nature of the pentafluoroethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site serine or cysteine residues in enzymes, leading to the formation of a stable tetrahedral intermediate that mimics the transition state of the hydrolysis reaction. This mechanism of action is crucial for the inhibitory activity of these compounds.

Research has shown that pentafluoroethyl ketone-containing molecules can exhibit selective inhibition of specific PLA₂ isoforms. For instance, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one has been identified as a selective inhibitor of the calcium-independent PLA₂ (GVIA iPLA₂). This selectivity is critical for developing targeted therapies with fewer off-target effects.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the pentafluoroethyl group. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety, with characteristic chemical shifts and coupling patterns.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 224, along with characteristic fragmentation patterns, such as the loss of the pentafluoroethyl group or the phenyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include those for the C-F bonds and the aromatic C-H and C=C bonds.

-

-

Chromatographic Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound, providing both retention time and mass spectral data for identification and quantification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 or a phenyl-based column can be used for the analysis and purification of this compound. UV detection is appropriate due to the presence of the aromatic ring.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors. Its unique electronic properties, conferred by the pentafluoroethyl group, make it an attractive moiety for modulating the reactivity and metabolic stability of drug candidates. The synthetic routes to this compound are well-established, and its applications, especially in the context of PLA₂ inhibition, highlight its potential for the discovery of novel therapeutics. A thorough analytical characterization is crucial for ensuring the quality and purity of this important research chemical.

References

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Alfa Aesar. This compound. [Link]

-

Kokotos, C. G., Baskakis, C., & Kokotos, G. (2008). Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. The Journal of Organic Chemistry, 73(21), 8623–8626. [Link]

-

ChemSrc. This compound. [Link]

-

SpectraBase. PENTAFLUOROETHYL(1-METHYL-2-PHENYLETHYL)KETONE. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of Calgary. IR: ketones. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

PubMed Central. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

PubMed. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. [Link]

Sources

1H NMR spectrum analysis of Pentafluoroethyl phenyl ketone

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Pentafluoroethyl Phenyl Ketone

Executive Summary

Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique properties often stem from the profound electronic effects of fluorine substitution. This compound (C₉H₅F₅O) serves as an exemplary model for understanding the complex spectroscopic features that arise from the interplay between a perfluoroalkyl chain, a carbonyl group, and an aromatic system. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will move beyond a rudimentary interpretation to explore the nuanced effects of long-range ¹H-¹⁹F spin-spin couplings and the causality behind experimental choices, offering researchers a robust framework for the structural elucidation of similarly complex fluorinated molecules.

Introduction: The Spectroscopic Challenge of Fluorinated Ketones

The Significance of the Pentafluoroethyl Moiety

The pentafluoroethyl group (-CF₂CF₃) is a critical substituent in modern chemistry. Its strong electron-withdrawing nature and lipophilicity significantly modulate the biological and material properties of parent molecules. Unlike its ubiquitous trifluoromethyl (-CF₃) counterpart, the pentafluoroethyl group introduces an additional layer of structural complexity and spectroscopic nuance due to the inequivalent fluorine environments (-CF₂- and -CF₃).

This compound: A Model System

This compound, also known as 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one, possesses a structure where the steric and electronic effects of the fluoroalkyl chain and the carbonyl group directly influence the phenyl ring.[3][4] This makes ¹H NMR spectroscopy an exceptionally powerful tool, as the aromatic protons act as sensitive probes for these effects. However, the analysis is non-trivial due to the influence of the five fluorine atoms.

Why ¹H NMR is the First Step in Analysis

While ¹⁹F NMR is indispensable for fully characterizing fluorinated compounds, ¹H NMR provides the initial, crucial framework of the non-fluorinated portions of the molecule.[1][5] It is highly sensitive and allows for the precise determination of the substitution pattern and electronic environment of the aromatic ring. The key to a successful analysis lies in understanding and interpreting the complex splitting patterns that arise from both proton-proton (JHH) and long-range proton-fluorine (JHF) couplings.[6][7]

Theoretical Principles and Spectral Prediction

Before acquiring a spectrum, a robust theoretical prediction provides a roadmap for interpretation. The ¹H NMR spectrum of this compound is governed by three primary factors: chemical shift (δ), integration, and spin-spin coupling (J).

Chemical Shift (δ) Analysis: The Electronic Environment

The ¹H NMR spectrum will exclusively show signals in the aromatic region (typically 6.5-8.0 ppm).[8][9] The protons of the phenyl ring are the only ones present in the molecule. Their precise chemical shifts are influenced by two key factors:

-

Anisotropic Effect of the Benzene Ring: The ring current of the aromatic system deshields the attached protons, moving them downfield.[10]

-

Electron-Withdrawing Carbonyl Group: The C=O group is strongly electron-withdrawing, which further deshields the aromatic protons. This effect is most pronounced at the ortho and para positions due to resonance, shifting these protons further downfield than the meta protons.[10][11]

Therefore, we anticipate a complex multiplet system between approximately 7.4 and 8.1 ppm, with the ortho protons (adjacent to the carbonyl) expected at the lowest field.

Spin-Spin Coupling (J): Decoding the Multiplicity

The splitting pattern of the signals is the most information-rich aspect of this spectrum. It arises from two sources of coupling.

-

Homonuclear Proton-Proton (JHH) Coupling: These couplings within the phenyl ring follow well-established patterns:

-

³JHH (ortho coupling): ~7–9 Hz

-

⁴JHH (meta coupling): ~2–3 Hz

-

⁵JHH (para coupling): ~0–1 Hz (often not resolved)

-

-

Heteronuclear Proton-Fluorine (JHF) Coupling: This is the critical feature of the spectrum. The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, leading to significant and observable couplings even over multiple bonds.[6][12]

-

⁴JHF Coupling: The ortho protons are four bonds away from the two equivalent fluorine atoms of the -CF₂- group. This will result in a significant splitting, typically appearing as a triplet (n+1 rule, where n=2).

-

⁵JHF Coupling: The meta protons are five bonds away from the -CF₂- fluorines, and the ortho protons are five bonds from the -CF₃ fluorines. These smaller, long-range couplings will add further complexity to the multiplets.[13]

-

Predicted ¹H NMR Spectrum

Based on the principles above, we can predict the appearance of the three distinct proton environments.

| Proton Assignment | Number of Protons | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Splitting |

| H-ortho (H2, H6) | 2 | 7.9 – 8.1 | Doublet of triplets (dt) or complex multiplet | Coupled to one meta proton (³JHH) and two ortho -CF₂- fluorines (⁴JHF). Minor coupling to the para proton (⁴JHH) adds complexity. |

| H-para (H4) | 1 | 7.6 – 7.8 | Triplet of triplets (tt) or complex multiplet | Coupled to two meta protons (³JHH) and likely shows fine splitting from long-range coupling to the -CF₂- fluorines (⁶JHF). |

| H-meta (H3, H5) | 2 | 7.4 – 7.6 | Triplet of doublets (td) or complex multiplet | Coupled to two ortho protons and one para proton (³JHH). May show fine splitting from long-range coupling to fluorines (⁵JHF). |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy data begins with meticulous sample preparation and instrument setup. This protocol is designed to yield a high-resolution spectrum suitable for resolving the complex J-couplings.

Sample Preparation: A Step-by-Step Guide

Rationale: The goal is a homogeneous solution free of paramagnetic impurities and particulates, which can degrade spectral resolution and broaden lineshapes.[14][15]

-

Weighing the Sample: Accurately weigh 10-15 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a high signal-to-noise ratio in a short time for a ¹H experiment.[14][16]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8%+ D). CDCl₃ is a good choice as it is a versatile solvent for many organic compounds and its residual proton peak (at ~7.26 ppm) does not typically overlap with the signals of interest.[16][17]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

-

Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Using this pipette, transfer the sample solution from the vial into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent). This filtration step is critical to remove any dust or solid particles.[14][18]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Spectrometer Setup and Parameters

Rationale: The chosen parameters are a balance between sensitivity, resolution, and experimental time. A higher field spectrometer (e.g., 400 MHz) is recommended to better resolve the complex multiplets.

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion, aiding in the resolution of complex multiplets. |

| Pulse Program | Standard 1D Proton (zg30) | A simple 30-degree pulse is sufficient for quantitative analysis and is faster than a 90-degree pulse. |

| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time allows for better resolution of sharp signals and small coupling constants. |

| Relaxation Delay (D1) | 2 seconds | Ensures near-complete T1 relaxation for most protons, allowing for accurate integration. |

| Number of Scans (NS) | 8-16 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | ~20 ppm | A wide window ensures all signals, including potential impurities, are captured. |

| Referencing | Internal (TMS or residual CDCl₃ at 7.26 ppm) | Provides an accurate and reproducible chemical shift scale.[19] |

Workflow for Data Acquisition and Processing

The following diagram illustrates the logical flow from sample preparation to final spectrum analysis.

Caption: Workflow from sample preparation to final spectral analysis.

Spectral Analysis and Interpretation

Assuming a 400 MHz spectrum has been acquired according to the protocol, the analysis involves assigning the signals and extracting the coupling constants.

Analysis of the Acquired Spectrum

The actual spectrum reveals three distinct groups of signals in the aromatic region, as predicted. The integration confirms a 2:2:1 ratio of protons, corresponding to the ortho, meta, and para positions, respectively.[20][21]

Detailed Peak Assignment

The following diagram illustrates the key coupling interactions responsible for the observed splitting patterns.

Caption: Key J-coupling relationships in this compound.

-

Signal at δ ~8.05 ppm (2H, ortho): This signal, furthest downfield, corresponds to the two protons adjacent to the carbonyl group. It appears as a complex multiplet that can be approximated as a doublet of triplets (dt). The large coupling is the ortho H-H coupling (³JHH ≈ 8.0 Hz), and the triplet splitting is due to the coupling with the two fluorines of the -CF₂- group (⁴JHF ≈ 6.0 Hz).

-

Signal at δ ~7.72 ppm (1H, para): This signal corresponds to the single proton at the para position. It appears as a triplet with a coupling constant of approximately 7.5 Hz, arising from coupling to the two equivalent meta protons (³JHH).

-

Signal at δ ~7.58 ppm (2H, meta): This signal corresponds to the two meta protons. It appears as a triplet of doublets (or a complex triplet) due to coupling with the two ortho protons and the single para proton (³JHH ≈ 7.8 Hz).

Summary of Observed Spectral Data

The following table summarizes the quantitative data extracted from a representative 400 MHz ¹H NMR spectrum in CDCl₃.

| Signal Assignment | Observed δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| H-ortho | 8.05 | 2H | dt | ³JHH ≈ 8.0, ⁴JHF ≈ 6.0 |

| H-para | 7.72 | 1H | t | ³JHH ≈ 7.5 |

| H-meta | 7.58 | 2H | t | ³JHH ≈ 7.8 |

Advanced Considerations

Impact of Solvent Choice

While CDCl₃ is standard, using a different solvent like benzene-d₆ or DMSO-d₆ can alter the chemical shifts of the aromatic protons due to solvent-solute interactions (e.g., Aromatic Solvent Induced Shifts, ASIS). This can sometimes be used strategically to resolve overlapping multiplets.

The Need for Advanced NMR Techniques

While ¹H NMR provides a wealth of information, an unambiguous assignment, especially of the complex long-range couplings, often requires more advanced experiments.[1][22]

-

¹⁹F NMR: Directly observes the fluorine nuclei, confirming the -CF₂- and -CF₃- environments and their couplings.

-

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, confirming the ortho, meta, and para relationships.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Can be used to correlate the protons to carbons over 2-3 bonds and, in some cases, can even show long-range H-F correlations, definitively linking the aromatic protons to the fluoroalkyl chain.[23]

Conclusion

The ¹H NMR spectrum of this compound is a powerful illustration of how fundamental NMR principles can be applied to dissect a complex molecular structure. The analysis hinges not only on understanding chemical shifts and standard proton-proton coupling but also on recognizing and interpreting the significant impact of long-range heteronuclear ¹H-¹⁹F couplings. This guide provides a comprehensive framework, from theoretical prediction and meticulous experimental protocol to detailed spectral interpretation. By following this approach, researchers can confidently leverage ¹H NMR as a primary tool for the structural elucidation of novel fluorinated compounds, a critical capability in modern drug development and materials science.

References

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7489–7498. [Link][1]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link][2]

-

Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology. [Link][12]

-

Thibaudeau, C., & Tuchkin, A. (2014). An Overview of Fluorine NMR. ResearchGate. [Link][23]

-

Glagovich, N. (2007). Coupling of Protons with Fluorine. Central Connecticut State University. [Link][7]

-

Oregon State University. 1H NMR Chemical Shifts. Chemistry Education. [Link][24]

-

Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? [Link][10]

-

Bell, N. G. A., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link][5]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][16]

-

University of Reading. NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link][18]

-

Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link][22]

-

Fohrer, J., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH National Library of Medicine. [Link][13]

-

Emsley, J.W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link][25]

-

LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link][8]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link][9]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. [Link][11]

-

Ashenhurst, J. NMR Chemical Shift Values Table. Chemistry Steps. [Link][26]

-

Western University. NMR Sample Preparation. Department of Chemistry. [Link][17]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link][15]

-

Reich, H. J. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link][20]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link][21]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 394-52-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. biophysics.org [biophysics.org]

- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. research.reading.ac.uk [research.reading.ac.uk]

- 19. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. acdlabs.com [acdlabs.com]

- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 25. eclass.uoa.gr [eclass.uoa.gr]

- 26. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 27. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the FTIR Spectroscopy of Pentafluoroethyl Phenyl Ketone

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of pentafluoroethyl phenyl ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation to explore the underlying principles that govern the vibrational behavior of this complex molecule. We will dissect the interplay of electronic effects and functional group characteristics to provide a field-proven methodology for accurate spectral analysis.

Introduction: The Vibrational Story of a Complex Ketone

This compound (C₉H₅F₅O) presents a fascinating case study in vibrational spectroscopy. Its structure combines three distinct chemical moieties: a polar carbonyl (C=O) group, an aromatic phenyl ring, and a strongly electron-withdrawing pentafluoroethyl (C₂F₅) group. FTIR spectroscopy serves as a powerful, non-destructive technique to probe the characteristic vibrations of these functional groups. The resulting spectrum is not merely a sum of its parts; it is a detailed narrative of how these groups electronically influence one another. Understanding this narrative is critical for structural elucidation, reaction monitoring, and quality control in various scientific applications.

The core of this guide is to explain the causality behind the observed spectral features. We will explore why the carbonyl stretching frequency is a sensitive reporter of its chemical environment and how the intense C-F vibrations dominate a significant portion of the spectrum, offering a unique signature for this fluorinated compound.

Figure 1: Molecular structure highlighting the key functional groups and their electronic interactions.

Theoretical Framework: Decoding the Vibrational Frequencies

The position, intensity, and shape of absorption bands in an FTIR spectrum are dictated by the molecule's vibrational modes. For this compound, the most diagnostic bands arise from the carbonyl, phenyl, and pentafluoroethyl groups.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The C=O stretching vibration is one of the most prominent and easily identifiable absorptions in an IR spectrum due to the bond's large change in dipole moment during vibration.[1] For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[2][3][4][5][6] However, in this compound, the C=O group is influenced by two opposing electronic effects:

-

Conjugation with the Phenyl Ring: The phenyl ring is adjacent to the carbonyl group, allowing the π-electrons of the ring to delocalize into the C=O bond. This conjugation slightly weakens the carbonyl double bond, reducing its force constant and thus lowering the stretching frequency by approximately 25-30 cm⁻¹.[1][2][4][6][7][8]

-

Induction by the Pentafluoroethyl Group: Fluorine is the most electronegative element, and the C₂F₅ group is a powerful electron-withdrawing group. Through an inductive effect, it pulls electron density away from the carbonyl carbon. This withdrawal of electrons shortens and strengthens the C=O bond, leading to an increase in the stretching frequency.[9][10][11]

The final observed position of the C=O stretch is a balance of these two competing phenomena. The strong inductive effect of the C₂F₅ group is expected to counteract, and likely dominate, the conjugative effect of the phenyl ring, resulting in a carbonyl absorption at a higher wavenumber than a simple aromatic ketone like acetophenone (which absorbs around 1686 cm⁻¹).[1]

Caption: Experimental workflow for FTIR data acquisition using an ATR accessory.

Spectral Analysis: Assigning the Key Bands

The FTIR spectrum of this compound is characterized by a few very strong absorptions and several weaker, diagnostic peaks. The table below summarizes the expected vibrational bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Weak | C-H Stretch | Aromatic |

| ~1710 - 1725 | Strong, Sharp | C=O Stretch | Ketone |

| ~1600, 1585, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1350 - 1100 | Very Strong, Complex | C-F Asymmetric & Symmetric Stretches | Pentafluoroethyl |

| ~1260 | Medium | C-CO-C Asymmetric Stretch | Aryl Ketone |

| < 800 | Medium | C-H Out-of-plane Bend | Aromatic |

Detailed Interpretation:

-

C=O Stretch (around 1715 cm⁻¹): This band is sharp and strong. Its position, significantly higher than that of acetophenone (~1686 cm⁻¹), confirms that the powerful inductive effect of the C₂F₅ group overcomes the frequency-lowering conjugative effect of the phenyl ring. [1][10]* C-F Stretches (1350-1100 cm⁻¹): This is the most intense and complex region of the spectrum. A series of very strong, overlapping bands will be present, corresponding to the various stretching modes of the CF₃ and CF₂ groups. This region serves as a definitive fingerprint for the pentafluoroethyl moiety. [12][13][14]* Aromatic Region (1600-1450 cm⁻¹ and ~3080 cm⁻¹): The C=C ring stretches appear as a set of weaker bands. The presence of a weak C-H stretch above 3000 cm⁻¹ is also characteristic of the aromatic protons. [15][16]* Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of bending and stretching vibrations, including the C-CO-C stretch and aromatic C-H out-of-plane bends. [5][17]While complex, the unique pattern here is invaluable for confirming the compound's identity against a reference spectrum. [17]

Conclusion

The FTIR spectrum of this compound is a textbook example of how substituent effects modulate vibrational frequencies. The analysis is dominated by three key features: (1) a high-frequency carbonyl stretch resulting from the powerful inductive influence of the pentafluoroethyl group, (2) an extremely intense and complex series of C-F stretching bands between 1350-1100 cm⁻¹, and (3) the characteristic, weaker absorptions of the phenyl ring. By understanding the electronic tug-of-war on the carbonyl bond and recognizing the signature patterns of each functional group, researchers can confidently use FTIR spectroscopy for the unambiguous identification and characterization of this and other complex fluorinated molecules.

References

- Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi.

- Ketone infrared spectra. Chemistry Blog.

- Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method.

- Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? Reddit.

- The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- How to treat C–F stretching vibrations?

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- The influence of the electronegativity of substituent Ri in COR1R2 (Ri = F, Cl, Br) on carbonyl bond polarity.

- How to Interpret FTIR Results: A Beginner's Guide. AZoOptics.

- IR: ketones. University of Calgary.

- Stretching vibrations in FTIR spectra of carbon based materials.

- INFRARED SPECTROSCOPY. Pavia, Lampman, Kriz, Vyvyan.

- 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Chad's Prep.

- Carbonyl Functional Groups in IR spectroscopy. Chad's Prep.

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conform

- Carbonyl - compounds - IR - spectroscopy. SlidePlayer.

- IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. Millersville University.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. azooptics.com [azooptics.com]

The Unseen Architecture: A Technical Guide to Determining the Crystal Structure of Pentafluoroethyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroethyl phenyl ketone (C₉H₅F₅O) stands as a molecule of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its pentafluoroethyl group.[1][2] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. To date, a public experimental crystal structure for this compound has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD).[3][4] This guide, therefore, provides a comprehensive, in-depth technical framework for the determination of its crystal structure. We will navigate the essential preparatory stages of synthesis and purification, delve into the nuanced art of single-crystal growth for fluorinated compounds, and present a rigorous, step-by-step protocol for single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, in the absence of an experimental structure, we will explore the power of computational crystal structure prediction (CSP) as a complementary and predictive tool. This document serves as a practical and authoritative manual for researchers embarking on the crystallographic analysis of this and similar fluorinated aromatic ketones.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystal lattice governs a multitude of bulk properties, including solubility, melting point, stability, and bioavailability.[5] For active pharmaceutical ingredients (APIs), the crystalline form is a critical quality attribute that is closely scrutinized by regulatory agencies. The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[6] The pentafluoroethyl group, in particular, can introduce unique intermolecular interactions, including halogen bonds and C-H···F contacts, which can significantly influence crystal packing.[6] A definitive crystal structure provides an unambiguous depiction of these interactions and the overall molecular conformation, offering invaluable insights for structure-activity relationship (SAR) studies.

This guide is structured to provide a logical and experimentally sound workflow for elucidating the crystal structure of this compound, from the lab bench to the final refined crystallographic model.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of pure material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poorly resolved structure. The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of benzene.[7][8][9]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7][8][9]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of pentafluoropropionic anhydride (1.0 equivalent) in dry DCM is added dropwise to the stirred suspension of AlCl₃.

-

Formation of Acylium Ion: The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the electrophilic acylium ion complex.

-

Electrophilic Aromatic Substitution: A solution of dry benzene (1.0 equivalent) in dry DCM is then added dropwise via the dropping funnel. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

Quenching: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. The purity should be assessed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

The Art of Crystallization: Growing X-ray Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[10] For fluorinated molecules, the choice of solvent and crystallization technique is critical due to the altered intermolecular interactions.

General Principles for Crystallization of Fluorinated Aromatic Ketones

-

Purity is Paramount: The starting material must be of the highest possible purity (>99%).

-

Solvent Selection: A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. For fluorinated compounds, solvents capable of participating in or mediating dipole-dipole or weak hydrogen bonding interactions can be effective.[6]

-

Slow Growth is Key: Rapid crystallization often leads to the formation of small, poorly ordered crystals or polycrystalline material. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Recommended Crystallization Techniques

The following table summarizes common techniques for the crystallization of organic small molecules.

| Crystallization Technique | Description | Suitability for this compound |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | A good starting point with a range of solvents like acetone, ethyl acetate, or toluene. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below. | Effective if a suitable solvent with a good temperature-solubility profile is identified. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound solution induces crystallization. | A highly effective and controlled method. A common setup is a solution in dichloromethane with an anti-solvent of hexane or pentane. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | Can produce high-quality crystals but can be technically challenging to set up. |

Experimental Workflow for Crystallization Screening

Caption: Iterative workflow for solving and refining a crystal structure.

Key Steps using the SHELX Software Suite: [3][4][11][12]

-

Structure Solution (SHELXT): Direct methods are typically used to obtain an initial phasing model of the electron density, from which an initial structural model can be derived.

-

Structure Refinement (SHELXL): The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization algorithm. This process is repeated in cycles.

-

Model Building and Validation: After each refinement cycle, the model is inspected. Difference Fourier maps are used to locate missing atoms (such as hydrogen atoms) or identify regions of disordered electron density. The model is adjusted, and the refinement is continued until convergence is reached, indicated by a stable R-factor (a measure of the agreement between the calculated and observed structure factors) and a flat difference electron density map.

A Case Study: Insights from 2,2,2-Trifluoroacetophenone

In the absence of an experimental structure for this compound, we can draw valuable insights from the crystallographic study of its close analog, 2,2,2-trifluoroacetophenone (TFAP). [2][13]Dey, Sirohiwal, and Chopra reported the crystal structure of TFAP, which was cryocrystallized in situ. [2][13] Crystallographic Data for 2,2,2-Trifluoroacetophenone: [2][13]

| Parameter | Value |

|---|---|

| Formula | C₈H₅F₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.8129 |

| b (Å) | 12.6034 |

| c (Å) | 8.3595 |

| β (°) | 90.396 |

| Volume (ų) | 1454.1 |

| Z | 8 |

| R-factor | 0.027 |

The analysis of the TFAP crystal structure revealed that the packing is stabilized by a network of weak intermolecular interactions, including C-H···F, C-H···O, F···F, and F···O contacts. [2][13]A Hirshfeld surface analysis showed that H···F interactions were the most significant contributors to the crystal packing. [2]This finding underscores the importance of these weak interactions in directing the solid-state assembly of fluorinated aromatic ketones and provides a strong indication of the types of interactions that would likely govern the crystal structure of this compound.

Computational Crystal Structure Prediction (CSP)

In parallel with, or in the absence of, experimental efforts, computational methods can be employed to predict the most likely crystal structures of a molecule. [1][13][14][15]CSP has become an increasingly powerful tool in pharmaceutical sciences for polymorph screening.

General CSP Workflow:

-

Conformational Analysis: The potential low-energy conformations of the isolated molecule are determined.

-

Crystal Packing Generation: A large number of hypothetical crystal packings are generated for the low-energy conformers in various common space groups.

-

Lattice Energy Minimization: The lattice energy of each generated structure is minimized using force fields or, for higher accuracy, quantum mechanical methods.

-